molecular formula C21H27ClN6O3S B12413978 N-[4-chloro-3-[(3S)-3-cyclopropylpyrrolidin-1-yl]sulfonylphenyl]-2-(5-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-1-yl)acetamide

N-[4-chloro-3-[(3S)-3-cyclopropylpyrrolidin-1-yl]sulfonylphenyl]-2-(5-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-1-yl)acetamide

Cat. No.: B12413978
M. Wt: 479.0 g/mol
InChI Key: DBLNLPCEKQBLAI-OAHLLOKOSA-N
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Description

N-[4-chloro-3-[(3S)-3-cyclopropylpyrrolidin-1-yl]sulfonylphenyl]-2-(5-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-1-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chloro-substituted phenyl ring, a cyclopropylpyrrolidine moiety, and a triazolopyridine ring system. These structural features contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-[(3S)-3-cyclopropylpyrrolidin-1-yl]sulfonylphenyl]-2-(5-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-1-yl)acetamide typically involves multiple steps, including the formation of intermediate compounds and their subsequent coupling. The key steps may include:

    Formation of the chloro-substituted phenyl ring: This can be achieved through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Synthesis of the cyclopropylpyrrolidine moiety: This step may involve cyclization reactions using cyclopropylamine and suitable catalysts.

    Construction of the triazolopyridine ring system: This can be accomplished through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.

    Coupling of intermediates: The final step involves coupling the synthesized intermediates under specific reaction conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-[(3S)-3-cyclopropylpyrrolidin-1-yl]sulfonylphenyl]-2-(5-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chloro group in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium cyanide, polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

N-[4-chloro-3-[(3S)-3-cyclopropylpyrrolidin-1-yl]sulfonylphenyl]-2-(5-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-1-yl)acetamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-chloro-3-[(3S)-3-cyclopropylpyrrolidin-1-yl]sulfonylphenyl]-2-(5-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-chloro-3-[(3S)-3-cyclopropylpyrrolidin-1-yl]sulfonylphenyl]-2-(5-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-1-yl)acetamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H27ClN6O3S

Molecular Weight

479.0 g/mol

IUPAC Name

N-[4-chloro-3-[(3S)-3-cyclopropylpyrrolidin-1-yl]sulfonylphenyl]-2-(5-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-1-yl)acetamide

InChI

InChI=1S/C21H27ClN6O3S/c1-26-8-7-19-18(12-26)24-25-28(19)13-21(29)23-16-4-5-17(22)20(10-16)32(30,31)27-9-6-15(11-27)14-2-3-14/h4-5,10,14-15H,2-3,6-9,11-13H2,1H3,(H,23,29)/t15-/m1/s1

InChI Key

DBLNLPCEKQBLAI-OAHLLOKOSA-N

Isomeric SMILES

CN1CCC2=C(C1)N=NN2CC(=O)NC3=CC(=C(C=C3)Cl)S(=O)(=O)N4CC[C@H](C4)C5CC5

Canonical SMILES

CN1CCC2=C(C1)N=NN2CC(=O)NC3=CC(=C(C=C3)Cl)S(=O)(=O)N4CCC(C4)C5CC5

Origin of Product

United States

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